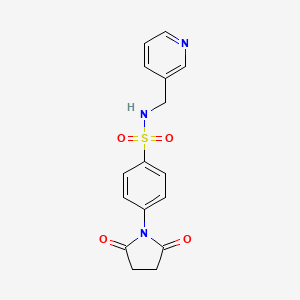![molecular formula C29H25NO4 B4886736 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)
4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound, also known as DBCO-BOA, is a bifunctional molecule that can be used for bioconjugation and labeling purposes.
作用机制
4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate works by forming a covalent bond with the target biomolecule through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, allowing for the labeling and modification of biomolecules with minimal interference to their biological function. The resulting bioconjugates can be used for a wide range of applications, including imaging, drug delivery, and diagnostics.
Biochemical and Physiological Effects:
4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate has been shown to have minimal toxicity and low immunogenicity, making it a safe and reliable tool for scientific research. The compound has also been shown to have good stability and solubility in aqueous solutions, which is important for its use in biological systems. Additionally, 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate has been shown to have minimal interference with the biological function of the target biomolecule, making it a valuable tool for studying biological processes.
实验室实验的优点和局限性
One of the main advantages of 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate is its high specificity and efficiency in bioconjugation reactions. This allows for the labeling and modification of biomolecules with minimal interference to their biological function. Additionally, 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate has good stability and solubility in aqueous solutions, making it a reliable tool for use in biological systems. However, one limitation of 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate is its relatively high cost compared to other bioconjugation reagents. Additionally, the CuAAC reaction used to form the bioconjugates requires the use of copper catalysts, which can be toxic to some biological systems.
未来方向
There are many potential future directions for the use of 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate in scientific research. One area of interest is the development of imaging agents and drug delivery systems using 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate bioconjugates. Another potential application is the use of 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate for the modification and functionalization of surfaces and materials. Additionally, further research is needed to optimize the synthesis method and improve the efficiency and specificity of the CuAAC reaction. Overall, the versatility and potential applications of 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate make it a valuable tool for scientific research.
合成方法
The synthesis of 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate involves the reaction of 4-biphenylyloxyacetic acid with 4-(dimethylamino)phenyl isocyanate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with 4-bromo-2,5-dimethylaniline to obtain the final compound. This synthesis method is relatively simple and efficient, and the yield of the final product is high.
科学研究应用
4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate has various applications in scientific research, particularly in the fields of biochemistry, biotechnology, and medicinal chemistry. This compound can be used for bioconjugation and labeling of biomolecules such as proteins, peptides, and nucleic acids. 4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate can also be used for the development of imaging agents and drug delivery systems. The versatility of this compound makes it a valuable tool for researchers in many different fields.
属性
IUPAC Name |
[4-[(2,5-dimethylphenyl)carbamoyl]phenyl] 2-(4-phenylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c1-20-8-9-21(2)27(18-20)30-29(32)24-12-16-26(17-13-24)34-28(31)19-33-25-14-10-23(11-15-25)22-6-4-3-5-7-22/h3-18H,19H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVESCQBYACKBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2,5-Dimethylphenyl)carbamoyl]phenyl] 2-(4-phenylphenoxy)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4886663.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-ethylbenzene](/img/structure/B4886668.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4886673.png)
![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B4886729.png)

![5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886734.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B4886738.png)
![2,4-difluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4886745.png)